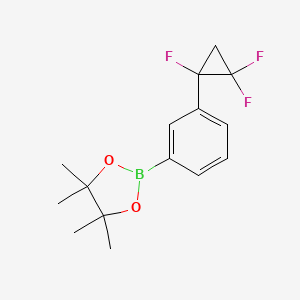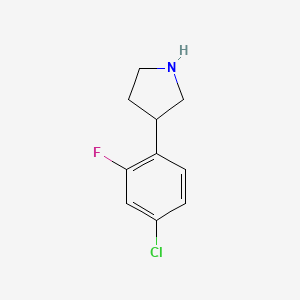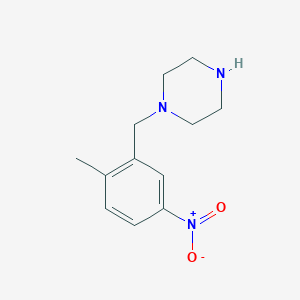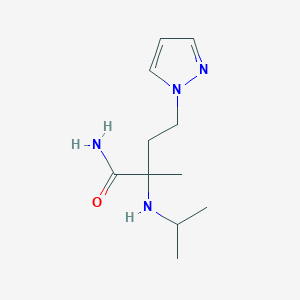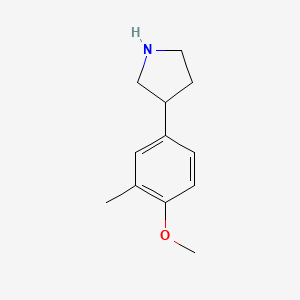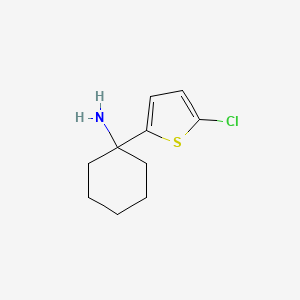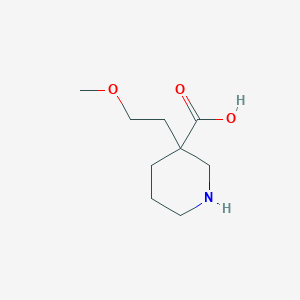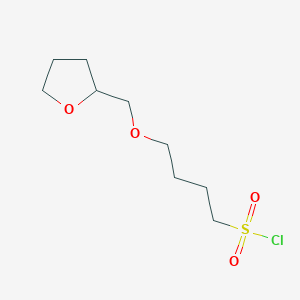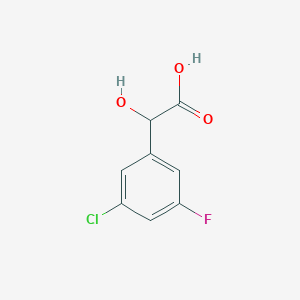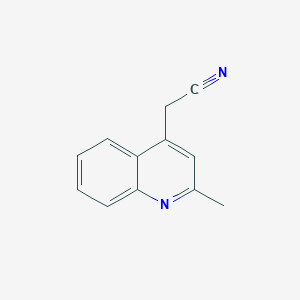
2-(2-Methylquinolin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylquinolin-4-yl)acetonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H10N2, features a quinoline ring substituted with a methyl group at the 2-position and an acetonitrile group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylquinolin-4-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline.
Nitrile Formation: The key step involves the introduction of the acetonitrile group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by a nitrile group using reagents like sodium cyanide (NaCN) under basic conditions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of quinoline carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the desired functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
2-(2-Methylquinolin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(2-Methylquinolin-4-yl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or bind to receptors, altering cellular pathways. The quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
2-(Quinolin-4-yl)acetonitrile: Lacks the methyl group at the 2-position.
2-Methylquinoline: Lacks the acetonitrile group.
4-Quinolinol: Features a hydroxyl group instead of the acetonitrile group.
Uniqueness: 2-(2-Methylquinolin-4-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its versatility in synthetic applications and potential therapeutic uses.
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(2-methylquinolin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-8-10(6-7-13)11-4-2-3-5-12(11)14-9/h2-5,8H,6H2,1H3 |
InChIキー |
NZBVSXBIXGGDSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)


